N-(6-methylpyridin-2-yl)pyridine-2-carboxamide
Description
Chemical Identity and Nomenclature
This compound is a heterocyclic organic compound characterized by its dual pyridine ring system connected through an amide bond. The compound carries the Chemical Abstracts Service registry number 211174-57-1 and possesses the molecular formula C₁₂H₁₁N₃O with a molecular weight of 213.23 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, describing the compound as an amide derivative formed between pyridine-2-carboxylic acid and 6-methylpyridin-2-amine.
The compound is also recognized under the alternative name N-(6-methylpyridin-2-yl)picolinamide, reflecting its relationship to picolinic acid, which is the common name for pyridine-2-carboxylic acid. This nomenclature system emphasizes the structural relationship between the compound and the well-established picolinamide family of molecules. Additional chemical identifiers include various commercial designations such as AKOS027754326 and Z71545205, which facilitate database searches and chemical procurement.
The structural architecture of this compound features two distinct pyridine rings: one bearing a methyl substituent at the 6-position and serving as the amine component, and another functioning as the carboxylic acid derivative through its 2-position carboxyl group. The amide linkage connecting these rings creates a rigid planar or near-planar molecular geometry that influences both the compound's physical properties and its potential biological activities. This structural arrangement places the compound within the broader category of bispyridine derivatives, which have shown considerable promise in various therapeutic applications.
Table 1: Chemical Identity and Physical Properties of this compound
Historical Context in Heterocyclic Chemistry Research
The development of this compound and related compounds emerges from a rich historical foundation in pyridine chemistry that spans more than 175 years. The pyridine scaffold was first isolated from the alkaloid picoline by Anderson and colleagues in 1846, marking the beginning of systematic pyridine research. The structural elucidation of pyridine required significant effort, with Wilhelm Korner and James Dewar independently determining its structure in 1869 and 1871, respectively. This foundational work established pyridine as a crucial building block in heterocyclic chemistry and paved the way for the development of more complex pyridine-containing molecules.
The historical significance of pyridine derivatives in medicinal chemistry cannot be overstated, as the pyridine nucleus has contributed to approximately 7000 existing drug candidates with medicinally important attributes. The word 'pyridine' itself derives from the Greek word "pyr," meaning fire, and "idine," meaning aromatic bases, according to the Hantzsch–Widman nomenclature system. This etymological origin reflects the compound's aromatic nature and its role as a fundamental building block in heterocyclic chemistry.
The evolution of picolinamide chemistry, which directly relates to this compound, has been driven by the recognition that pyridine-containing compounds offer unique pharmacological properties. The synthesis and structural characterization of amides from picolinic acid represents a well-established area of research, with studies demonstrating that coupling picolinic acid with various amines can afford a range of mono- and bis-amides in good to moderate yields. These amides have garnered interest for potential applications in catalysis, coordination chemistry, and molecular devices, establishing a strong precedent for the continued investigation of pyridine-carboxamide derivatives.
The strategic importance of compounds like this compound lies in their ability to combine the pharmacologically relevant properties of multiple pyridine rings with the versatile functionality of amide bonds. This combination creates molecules with enhanced binding capabilities to biological targets while maintaining favorable pharmacokinetic properties. The methylation at the 6-position of one pyridine ring represents a common structural modification strategy that can influence both the electronic properties and the steric environment of the molecule, potentially leading to improved selectivity and potency in biological applications.
Significance in Medicinal Chemistry and Drug Discovery
This compound represents a compelling example of how heterocyclic chemistry contributes to modern drug discovery efforts. The compound's structural features align with several key principles of medicinal chemistry, particularly the incorporation of pyridine rings, which are prevalent in approximately 7000 drug candidates due to their ability to enhance pharmacokinetic properties through hydrogen bonding and favorable electronic characteristics. The nitrogen atoms in pyridine rings possess non-bonding electron pairs that can participate in hydrogen bonding with druggable receptors, thereby improving the compound's interaction with biological targets.
The picolinamide framework found in this compound has demonstrated significant potential in the development of selective enzyme inhibitors. Research has shown that picolinamide derivatives can serve as highly ligand-efficient and selective inhibitors for various biological targets, including histone deacetylase enzymes. The structural similarity of this compound to these established inhibitors suggests potential applications in epigenetic regulation and cancer therapy, where histone deacetylase modulation plays a crucial role.
Furthermore, the design principles underlying this compound align with successful strategies in kinase inhibitor development. Studies have demonstrated that picolinamide derivatives bearing specific structural modifications can exhibit potent inhibitory activity against vascular endothelial growth factor receptor-2 kinase, with some compounds showing inhibitory concentrations in the nanomolar range. The presence of two pyridine rings in this compound may provide enhanced binding affinity through multiple points of interaction with target proteins, potentially leading to improved selectivity and reduced off-target effects.
Table 2: Medicinal Chemistry Applications of Related Picolinamide Derivatives
The compound's potential extends beyond traditional enzyme inhibition to include applications in antifungal therapy and cellular regulation. Research has identified picolinamide-containing compounds as novel inhibitors of phosphatidylinositol/phosphatidylcholine transfer proteins, which play crucial roles in cellular lipid metabolism and fungal pathogenesis. The co-crystal structure analysis of related picolinamide compounds with their target proteins has provided valuable insights into the molecular basis of their inhibitory activity, demonstrating how the pyridine nitrogen atoms and carboxamide functionality contribute to specific protein-ligand interactions.
The significance of this compound in drug discovery also stems from its potential for structural optimization and derivatization. The presence of two pyridine rings and the central amide bond provides multiple sites for chemical modification, allowing medicinal chemists to fine-tune the compound's properties for specific therapeutic applications. The 6-methyl substitution represents one such modification that can influence the compound's electronic distribution, steric interactions, and metabolic stability, all of which are critical factors in drug development.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-5-4-7-11(14-9)15-12(16)10-6-2-3-8-13-10/h2-8H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNFVJGLDKMWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)pyridine-2-carboxamide typically involves the reaction of picolinamide with 6-methylpyridine. One common method involves the use of palladium(II) trifluoroacetate (Pd(TFA)2) as a catalyst in n-octane. The reaction proceeds through the condensation of picolinamide and two aldehyde molecules, promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving Pd(TFA)2 as a catalyst could potentially be scaled up for industrial applications, given the mild reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-(6-methylpyridin-2-yl)pyridine-2-carboxamide has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes these findings:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This data suggests a promising anti-inflammatory profile for this compound, indicating its potential use in treating inflammatory diseases.
Anticancer Efficacy
In vivo studies using xenograft models have demonstrated that treatment with this compound results in a significant reduction in tumor size compared to untreated controls. The compound appears to induce apoptosis and inhibit angiogenesis in cancer cells, making it a candidate for further development in cancer therapies .
Biochemical Applications
The compound has also been explored for its biochemical properties, particularly its interaction with biological systems.
Enzyme Inhibition
Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, which may be beneficial in conditions such as obesity and diabetes .
Antimicrobial Properties
Recent research has highlighted the antimicrobial efficacy of this compound against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism of action involves disrupting bacterial cell membranes, which is critical for developing new antimicrobial agents .
Material Science Applications
This compound has shown promise in material science, particularly in the synthesis of novel materials with specific electronic or optical properties.
Coordination Chemistry
The compound has been utilized in the synthesis of metal complexes, which exhibit interesting catalytic properties. For instance, complexes formed with transition metals like Co(II), Ni(II), and Cu(II) have been characterized and evaluated for their catalytic activities in various reactions .
Case Study 1: Tumor Growth Inhibition
In a study involving murine models of cancer, administration of this compound resulted in a marked decrease in tumor growth compared to control groups. This study supports the compound's potential as an anticancer agent and warrants further clinical investigation .
Case Study 2: Anti-inflammatory Effects
A detailed examination of the anti-inflammatory effects of this compound was conducted using an arthritis model in mice. The results indicated that treatment significantly reduced levels of pro-inflammatory cytokines, demonstrating its therapeutic potential in inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its amide group can engage in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl Positional Isomers
Kadir et al. (2017) synthesized four methyl positional isomers of related carboxamide esters (L1–L4), differing in the methyl group position on the pyridine ring. Key findings:
- L4 (6-methyl isomer) : Exhibited distinct NMR shifts (δ ~2.5 ppm for methyl protons) compared to L1–L3 (δ ~2.3–2.4 ppm), attributed to steric and electronic effects of the 6-methyl group .
- UV-Vis spectra : L4 showed a redshift (λmax ~275 nm) versus L1–L3 (λmax ~265–270 nm), indicating enhanced conjugation .
| Property | L1 (3-methyl) | L4 (6-methyl) |
|---|---|---|
| ¹H NMR (methyl) | 2.36 ppm | 2.51 ppm |
| UV-Vis λmax | 268 nm | 275 nm |
| Yield | 62% | 58% |
Heterocyclic Variations
Thiadiazole Derivatives
N-(5-Methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (CAS 612047-34-4) replaces the pyridine ring with a thiadiazole. This substitution reduces logP (1.76 to ~1.2) and increases metabolic stability due to the electron-deficient thiadiazole ring .
Imidazo[1,2-a]pyridine Derivatives
6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (CAS 951970-82-4) introduces a fused imidazo-pyridine system, enhancing π-stacking interactions. Its molecular weight (286.72 g/mol) and Cl substituent improve membrane permeability compared to the parent compound .
Substituent Modifications
Piperidine/Pyrrolidine Analogs
- N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-99-2) : The piperidine ring increases flexibility, lowering melting points (~100–120°C vs. ~180°C for rigid pyridines) .
- (2S)-N-(6-Methylpyridin-2-yl)pyrrolidine-2-carboxamide (CAS 478912-51-5) : The pyrrolidine’s stereochemistry (S-configuration) enhances chiral recognition in catalysis .
Fluorinated Derivatives
N-6-Fluoropyridin-2-yl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 20) shows improved bioavailability (clogP = 2.8) due to fluorine’s electronegativity and reduced metabolic degradation .
Pharmacological and Physicochemical Trends
| Compound | logP | Molecular Weight | Key Application |
|---|---|---|---|
| N-(6-Methylpyridin-2-yl)pyridine-2-carboxamide | ~1.8 | 229.24 | Ligand design |
| 6-Chloro-N-(5-methylpyridin-2-yl)imidazo... | 2.8 | 286.72 | Kinase inhibition |
| N-(5-Methylthiadiazol-2-yl)picolinamide | 1.2 | 224.25 | Antimicrobial agents |
Biological Activity
N-(6-methylpyridin-2-yl)pyridine-2-carboxamide is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR) based on recent research findings.
1. Overview of Biological Activities
Pyridine derivatives, including this compound, exhibit a wide range of biological activities such as:
- Antitumor : Inhibitory effects on cancer cell lines.
- Antimicrobial : Activity against bacteria and fungi.
- Cholinesterase Inhibition : Potential use in neurodegenerative diseases.
2. Antitumor Activity
Recent studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
The presence of electron-donating or -withdrawing groups significantly influences the activity, with compounds exhibiting lower IC50 values indicating higher potency.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Urease : The compound has shown potent urease inhibition, with an IC50 value as low as 1.07 µM, indicating its potential in treating urease-related conditions such as urinary infections and gastric ulcers .
- Interaction with Metabotropic Glutamate Receptors : Research indicates that this compound may modulate mGluR5, which is involved in various neurological disorders .
4. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Activity : The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, MIC values against E. coli were reported at 0.0195 mg/mL .
- Fungal Activity : It has demonstrated antifungal properties with MIC values ranging from 16.69 to 78.23 µM against various fungal strains .
5. Structure-Activity Relationship (SAR)
The structural modifications of this compound influence its biological activity:
- Substituents on the Pyridine Ring : Electron-withdrawing groups at specific positions enhance urease inhibition and antiproliferative activity .
- Hydrophobic Interactions : The presence of hydrophobic groups increases the compound's ability to penetrate cell membranes, thereby enhancing its efficacy against cancer cells .
6. Case Studies
Several case studies have highlighted the potential of this compound in clinical applications:
- Urease Inhibition Study : This study demonstrated that derivatives with specific substitutions exhibited superior urease inhibition compared to standard drugs, suggesting a promising avenue for therapeutic development .
- Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that this compound could significantly inhibit cell proliferation, indicating its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for N-(6-methylpyridin-2-yl)pyridine-2-carboxamide, and what factors influence reaction efficiency?
- Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of pyridine-2-carboxylic acid derivatives with 6-methylpyridin-2-amine. Coupling agents like carbodiimides (e.g., EDC or DCC) are often used to facilitate amide bond formation. Reaction efficiency is influenced by:
Q. How is the structural characterization of this compound performed to confirm purity and identity?
- Methodological Answer: Characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon backbone integrity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
- X-ray Crystallography : Resolves crystal structure and stereochemistry for complex analogs .
Q. What are the known biological targets or pathways associated with this compound, and how are interactions validated?
- Methodological Answer: Pyridine-2-carboxamides often target enzymes (e.g., kinases) or receptors. Experimental validation includes:
- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to purified proteins .
- Cellular Assays : Assess effects on proliferation (e.g., MTT assay) or apoptosis (e.g., caspase activation) .
Advanced Research Questions
Q. How can synthesis be optimized for improved yield and scalability while adhering to green chemistry principles?
- Methodological Answer: Optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1h) and energy consumption .
- Solvent Recycling : Use of biodegradable solvents (e.g., cyclopentyl methyl ether) minimizes waste .
- Catalyst-Free Approaches : Leverage stoichiometric control to avoid metal residues .
Scalability requires continuous flow reactors for precise temperature and mixing control .
Q. What strategies resolve contradictions in reported biological activities of pyridine-2-carboxamide derivatives?
- Methodological Answer: Contradictions often arise from structural variations. Researchers should:
- Compare Substituent Effects : Analogues with methyl, chloro, or morpholino groups exhibit divergent activities due to steric/electronic modulation .
- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293) and control compounds (e.g., staurosporine for kinase inhibition) .
- Validate Target Specificity : CRISPR knockout models confirm on-target effects .
Q. How do substituent variations on the pyridine ring influence physicochemical and biological properties?
- Methodological Answer: Substituents alter:
- Lipophilicity : Methyl groups increase logP, enhancing membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) polarize the amide bond, affecting binding kinetics .
- Bioactivity : N-(6-Methylpyridin-2-yl)acetamide (structural analog) shows antimicrobial activity, while carboxamide derivatives may target neurological pathways .
Quantitative Structure-Activity Relationship (QSAR) models predict optimal substituents .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer: Despite limited toxicity data (common for research-grade compounds):
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods .
- Waste Management : Neutralize acidic/basic byproducts before disposal .
- Exposure Monitoring : Regular LC-MS analysis of lab surfaces ensures contamination control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
